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Abstract
6-Fluoro-1H-indazole-3-carbaldehyde, identified by CAS number 518987-33-2, is a pivotal

heterocyclic building block in the field of medicinal chemistry. Its indazole core, substituted with

a fluorine atom and an aldehyde group, offers a unique combination of physicochemical

properties and reactive handles for the synthesis of complex molecular architectures. The

indazole scaffold is a recognized "privileged structure," known for its broad range of

pharmacological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.[1]

[2] This guide provides an in-depth overview of its synthesis, physicochemical characteristics,

and its significant role as a key intermediate in the development of novel therapeutic agents.

Physicochemical Properties
The fundamental properties of 6-fluoro-1H-indazole-3-carbaldehyde are crucial for its

application in synthetic chemistry and drug design. These characteristics influence its solubility,

reactivity, and pharmacokinetic profile in derivative compounds.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b182563?utm_src=pdf-interest
https://www.benchchem.com/product/b182563?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC12421766/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6278422/
https://www.benchchem.com/product/b182563?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b182563?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Source

CAS Number 518987-33-2 [3][4][5][6]

Molecular Formula C₈H₅FN₂O [5][6]

Molecular Weight 164.14 g/mol [5][6]

Appearance Yellowish solid [7]

Storage Conditions Inert atmosphere, 2-8°C [5]

Synthesis and Purification
The primary synthetic route to 6-fluoro-1H-indazole-3-carbaldehyde involves the

transformation of a corresponding indole precursor. A well-documented method is the

nitrosation of 6-fluoro-indole.[7][8] This reaction provides a direct and efficient pathway to the

desired indazole-3-carbaldehyde.

Experimental Protocol: Synthesis from 6-Fluoro-indole
This procedure is adapted from an optimized method for the direct conversion of indoles to 1H-

indazole-3-carboxaldehydes.[7]

Materials:

6-Fluoro-indole (1 equivalent)

Ethyl Acetate (EtOAc)

Water

Brine

Magnesium Sulfate (MgSO₄)

Silica Gel

Petroleum Ether
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Procedure:

Begin with a solution of 6-fluoro-indole (e.g., 270 mg, 2 mmol) in a suitable reaction solvent.

Introduce a nitrosating agent under slightly acidic conditions (details of the specific agent and

acid are outlined in the source literature).[7][8]

Stir the reaction mixture at room temperature for approximately 5 hours, monitoring the

reaction progress by thin-layer chromatography (TLC).

Upon completion, perform an aqueous workup. Extract the resulting mixture three times with

ethyl acetate.

Wash the combined organic layers sequentially with water (three times) and then with brine.

Dry the organic phase over anhydrous magnesium sulfate (MgSO₄) and filter.

Concentrate the filtrate under reduced pressure to obtain the crude product.

Purify the crude mixture using column chromatography on silica gel. Elute with a solvent

system of petroleum ether/EtOAc (e.g., 8:2 ratio) to yield the pure 6-fluoro-1H-indazole-3-
carbaldehyde as a yellowish solid (typical yield: 84%).[7]
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Synthetic Workflow for 6-Fluoro-1H-indazole-3-carbaldehyde.
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Biological and Pharmacological Relevance
The indazole nucleus is a cornerstone in modern drug discovery, with derivatives exhibiting a

vast array of biological activities, including anti-tumor, anti-inflammatory, antibacterial, and anti-

HIV effects.[1][2] The introduction of a fluorine atom at the 6-position can significantly modulate

a molecule's metabolic stability, binding affinity, and membrane permeability, making it a

desirable feature in drug candidates.

While direct biological activity data for 6-fluoro-1H-indazole-3-carbaldehyde itself is not

extensively published, its primary value lies in its role as a key synthetic intermediate.[8] The

aldehyde functional group is a versatile handle for elaboration into a multitude of other

functional groups, enabling the construction of large and diverse libraries of indazole-based

compounds for high-throughput screening. For instance, research on related 6-nitroindazole

derivatives has shown potent antiproliferative activity against lung carcinoma cell lines,

underscoring the potential of compounds derived from the 6-substituted indazole scaffold.[9]

Reactivity and Applications in Drug Development
The aldehyde group at the 3-position is the principal site of reactivity, allowing for a wide range

of chemical transformations. This versatility makes 6-fluoro-1H-indazole-3-carbaldehyde a

valuable starting material for creating more complex molecules with potential therapeutic

applications.

Key Downstream Reactions:

Oxidation: The aldehyde can be easily oxidized to the corresponding 6-fluoro-1H-indazole-3-

carboxylic acid, a common precursor for synthesizing amide and ester derivatives.

Reductive Amination: Reaction with primary or secondary amines in the presence of a

reducing agent (e.g., sodium triacetoxyborohydride) yields various 3-(aminomethyl)-1H-

indazole derivatives.

Wittig Reaction: Reaction with phosphorus ylides can extend the carbon chain and introduce

double bonds.

Condensation Reactions: The aldehyde can participate in condensation reactions with

various nucleophiles to form Schiff bases, hydrazones, and other derivatives.
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These transformations allow medicinal chemists to systematically modify the structure and

explore the structure-activity relationship (SAR) of new indazole-based drug candidates.

Potential Derivatives

6-Fluoro-1H-indazole-3-carbaldehyde
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Key Chemical Transformations of the Aldehyde Moiety.

Safety and Handling
According to available safety data sheets, 6-fluoro-1H-indazole-3-carbaldehyde is associated

with the following hazard statements:

H302: Harmful if swallowed.[5]

H315: Causes skin irritation.[5]

H319: Causes serious eye irritation.[5]

Standard laboratory safety protocols, including the use of personal protective equipment

(gloves, safety glasses, lab coat), should be strictly followed when handling this compound. It

should be stored in a cool, dry place under an inert atmosphere to ensure stability.[5]
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Conclusion
6-Fluoro-1H-indazole-3-carbaldehyde is a highly valuable and versatile intermediate for the

synthesis of novel, biologically active compounds. Its straightforward synthesis and the

reactivity of its aldehyde functional group provide a robust platform for the development of new

therapeutic agents across multiple disease areas. For researchers in drug discovery, this

compound represents a critical starting point for the exploration of the vast chemical space

offered by the fluorinated indazole scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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